molecular formula C12H13N3O4S B5605498 1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No. B5605498
M. Wt: 295.32 g/mol
InChI Key: VJYHQOZFCQSYDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole and its derivatives involves complex chemical reactions. Studies on imidazole derivatives show efficient synthesis methods, including the use of ionic liquids as catalysts for the nitration of aromatic compounds, indicating the adaptability of imidazole synthesis to green chemistry principles (Zolfigol et al., 2012).

Molecular Structure Analysis

Imidazole derivatives exhibit a range of molecular structures, with substituents influencing their chemical behavior and physical properties. The crystal structure analysis of similar compounds, such as imidazole-based bisphenols, reveals extensive hydrogen bonding and π-π interactions, which significantly impact their structural stability and reactivity (Nath & Baruah, 2012).

Chemical Reactions and Properties

Imidazole compounds participate in various chemical reactions, including substitutions and additions, due to the nucleophilic character of the nitrogen atoms in the imidazole ring. The chemical properties of this compound would be influenced by the nitro and sulfonyl groups, leading to unique reactivities in electrophilic substitution reactions and potential for further functionalization (Crozet et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some imidazole derivatives can be harmful if inhaled, ingested, or if they come into contact with the skin .

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-4-5-9(2)11(6-8)20(18,19)14-10(3)13-7-12(14)15(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYHQOZFCQSYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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